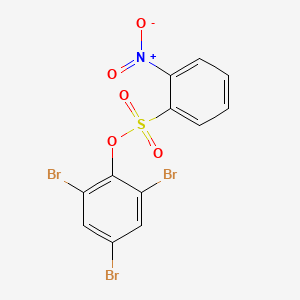
3-Acetyl-4-fluorobenzenesulphonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-fluorobenzenesulphonyl chloride, also known as AFSC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the synthesis of various organic molecules. AFSC is a sulphonyl chloride derivative that has a high reactivity towards nucleophiles, making it an ideal reagent for the introduction of the sulphonyl chloride group into organic molecules. In
Mechanism Of Action
3-Acetyl-4-fluorobenzenesulphonyl chloride reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonyl-containing compounds. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which undergoes nucleophilic substitution by the nucleophile. The resulting product is a sulfonyl-containing compound, which can possess various biological activities depending on its structure.
Biochemical and Physiological Effects:
3-Acetyl-4-fluorobenzenesulphonyl chloride has not been extensively studied for its biochemical and physiological effects. However, sulfonyl-containing compounds have been shown to possess various biological activities, including inhibition of enzymes, modulation of ion channels, and interaction with receptors. 3-Acetyl-4-fluorobenzenesulphonyl chloride may possess similar activities depending on the structure of the resulting sulfonyl-containing compound.
Advantages And Limitations For Lab Experiments
3-Acetyl-4-fluorobenzenesulphonyl chloride has several advantages as a reagent for the synthesis of sulfonyl-containing compounds. 3-Acetyl-4-fluorobenzenesulphonyl chloride is a highly reactive reagent that can introduce the sulfonyl chloride group into various organic molecules. 3-Acetyl-4-fluorobenzenesulphonyl chloride is also commercially available and relatively inexpensive. However, 3-Acetyl-4-fluorobenzenesulphonyl chloride has some limitations, including its high reactivity towards water and other nucleophiles, which can lead to side reactions and decreased yield. 3-Acetyl-4-fluorobenzenesulphonyl chloride also requires careful handling due to its corrosive and toxic nature.
Future Directions
There are several future directions for the research on 3-Acetyl-4-fluorobenzenesulphonyl chloride. One direction is the development of new synthetic methods for 3-Acetyl-4-fluorobenzenesulphonyl chloride and its derivatives, which can improve the yield and purity of the resulting products. Another direction is the exploration of the biological activities of 3-Acetyl-4-fluorobenzenesulphonyl chloride and its derivatives, which can lead to the discovery of new drugs and materials. The use of 3-Acetyl-4-fluorobenzenesulphonyl chloride in the synthesis of functional materials, such as polymers and catalysts, is also an area of future research. Overall, 3-Acetyl-4-fluorobenzenesulphonyl chloride has the potential to be a valuable reagent for the synthesis of various organic molecules with diverse applications in science and technology.
Synthesis Methods
The synthesis of 3-Acetyl-4-fluorobenzenesulphonyl chloride can be achieved through the reaction of 3-acetyl-4-fluorobenzenesulfonyl fluoride with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or crystallization. The yield of 3-Acetyl-4-fluorobenzenesulphonyl chloride can be improved by optimizing the reaction conditions and using high-quality starting materials.
Scientific Research Applications
3-Acetyl-4-fluorobenzenesulphonyl chloride has been widely used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science. 3-Acetyl-4-fluorobenzenesulphonyl chloride can be used as a reagent in the synthesis of sulfonyl-containing compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-Acetyl-4-fluorobenzenesulphonyl chloride can also be used in the synthesis of sulfonamide-containing compounds, which are widely used as antibiotics and antifungal agents.
properties
IUPAC Name |
3-acetyl-4-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3S/c1-5(11)7-4-6(14(9,12)13)2-3-8(7)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUPAYSRVSBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-fluorobenzenesulphonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2855147.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2855151.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2855152.png)
![2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2855154.png)
![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2855155.png)
![(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate](/img/structure/B2855156.png)

![6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/no-structure.png)




![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetyl)piperazine-1-carboxylate](/img/structure/B2855169.png)